molecular formula C14H17BrO3 B14799149 Ethyl 2-(4-bromophenyl)oxane-3-carboxylate

Ethyl 2-(4-bromophenyl)oxane-3-carboxylate

Cat. No.: B14799149
M. Wt: 313.19 g/mol
InChI Key: ICPWUTQFWSFNEE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromophenyl)oxane-3-carboxylate is a chemical compound with the molecular formula C12H13BrO3 It is a derivative of oxane, a six-membered oxygen-containing heterocycle, and features a bromophenyl group attached to the second carbon and an ethyl ester group at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-bromophenyl)oxane-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromophenyl)oxane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Acid Catalysts: Used in esterification reactions.

    Nucleophiles: Used in substitution reactions.

Major Products Formed

    Substituted Derivatives: Formed from substitution reactions.

    Carboxylic Acids: Formed from hydrolysis of the ester group.

Scientific Research Applications

Ethyl 2-(4-bromophenyl)oxane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromophenyl)oxane-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The oxane ring and ester group may also contribute to the compound’s overall biological activity by affecting its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-bromophenyl)oxane-3-carboxylate is unique due to its specific combination of an oxane ring, a bromophenyl group, and an ethyl ester group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

ethyl 2-(4-bromophenyl)oxane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO3/c1-2-17-14(16)12-4-3-9-18-13(12)10-5-7-11(15)8-6-10/h5-8,12-13H,2-4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPWUTQFWSFNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCOC1C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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